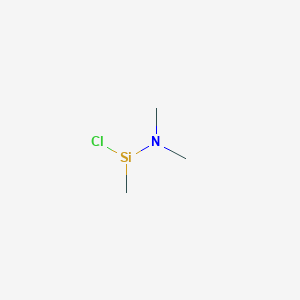
Chloro(dimethylamino)methylsilyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylchloro(dimethylamino)silane is an organosilicon compound with the chemical formula ( \text{CH}_3\text{SiCl(N(CH}_3)_2) ). It is a colorless liquid that is used as a precursor in the synthesis of various silicon-containing compounds. This compound is particularly significant in the field of materials science and chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylchloro(dimethylamino)silane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
[ \text{CH}_3\text{SiCl}_3 + \text{HN(CH}_3)_2 \rightarrow \text{CH}_3\text{SiCl(N(CH}_3)_2) + \text{HCl} ]
This reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of methylchloro(dimethylamino)silane involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize the formation of by-products. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methylchloro(dimethylamino)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrolysis: In the presence of water, methylchloro(dimethylamino)silane hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form polysiloxanes through condensation reactions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Water: Hydrolysis reactions typically involve water or aqueous solutions.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Organosilicon Compounds: Substitution reactions yield various organosilicon compounds depending on the nucleophile used.
Silanols: Hydrolysis reactions produce silanols and hydrochloric acid.
Polysiloxanes: Condensation reactions result in the formation of polysiloxanes, which are important materials in the production of silicones.
Scientific Research Applications
Methylchloro(dimethylamino)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methylchloro(dimethylamino)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The compound’s silicon atom is highly reactive due to the presence of the chlorine and dimethylamino groups, which can be readily replaced or modified in chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex silicon-containing compounds.
Comparison with Similar Compounds
Methylchloro(dimethylamino)silane can be compared with other similar compounds, such as:
Dimethylaminosilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methylchlorosilane: Does not contain the dimethylamino group, limiting its versatility in forming organosilicon compounds.
Trimethylsilyl Chloride: Contains three methyl groups, making it more hydrophobic and less reactive in hydrolysis reactions.
The uniqueness of methylchloro(dimethylamino)silane lies in its combination of the chlorine and dimethylamino groups, which provide a balance of reactivity and versatility in various chemical reactions.
Properties
CAS No. |
26079-06-1 |
|---|---|
Molecular Formula |
C3H9ClNSi |
Molecular Weight |
122.65 g/mol |
InChI |
InChI=1S/C3H9ClNSi/c1-5(2)6(3)4/h1-3H3 |
InChI Key |
FEPLLNCIUACIHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















